molecular formula C8H8ClFN2O B1519691 (5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride CAS No. 1158493-85-6

(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride

Cat. No. B1519691
M. Wt: 202.61 g/mol
InChI Key: HGLCVXSFTDLKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride, commonly known as 5-FBA or 5-fluorobenzoxazole, is an organic compound that has been used in scientific research for decades. It is a derivative of the benzoxazole family of compounds and is a white, crystalline solid that is soluble in water. 5-FBA is a versatile compound that has been used in a variety of applications ranging from drug discovery to materials science.

Scientific Research Applications

1. Novel Antidepressant Development

Research has identified compounds with selective serotonin reuptake inhibitor (SSRI) properties and 5-HT2A receptor antagonistic activity. For example, a novel compound exhibited biochemical profiles indicating potential as a new antidepressant, showing selective 5-HT reuptake inhibition and potent antagonistic activity at the 5-HT2A receptor, suggesting its therapeutic activity could surpass conventional SSRIs (Hatanaka et al., 1996).

2. Neurokinin-1 Receptor Antagonism for Emesis and Depression

A compound demonstrated high affinity as an orally active, h-NK(1) receptor antagonist, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its potential for both intravenous and oral administration in clinical settings (Harrison et al., 2001).

3. Imaging of Cerebral β-Amyloid Plaques

Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET), showing high affinity for Aβ(1-42) aggregates. This indicates their potential use in diagnosing and studying the progression of Alzheimer's disease (Cui et al., 2012).

4. Synthesis of Fluorinated Compounds

The development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles demonstrates the compound's role in the synthesis of important building blocks for medicinal and agricultural chemistry, highlighting its versatility in chemical synthesis (Schmitt et al., 2017).

5. Antimicrobial and Antifungal Activity

The synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides revealed some compounds with antibacterial and antifungal activity comparable or slightly better than conventional medicinal standards. This underscores the compound's potential in developing new antimicrobial agents (Pejchal et al., 2015).

properties

IUPAC Name

(5-fluoro-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLCVXSFTDLKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-1,3-benzoxazol-2-yl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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